![molecular formula C7H18Cl2N2 B6219589 (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride CAS No. 167610-31-3](/img/no-structure.png)
(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride
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Overview
Description
“(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride” is a chemical compound. It likely contains a cyclopentane ring, which is a five-membered ring, with two amine (-NH2) groups and two methyl (-CH3) groups attached to it . The “1S,3S” notation indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms. The “dihydrochloride” part indicates that there are two chloride ions associated with the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be based on a cyclopentane ring, which is a cyclic hydrocarbon with a five-membered ring. The two amine groups and two methyl groups would be attached to this ring. The exact spatial arrangement of these groups would be determined by the “1S,3S” stereochemical notation .Chemical Reactions Analysis
Amines, such as the ones in this compound, are generally basic and can react with acids to form salts. They can also undergo reactions with electrophiles due to the lone pair of electrons on the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride involves the reaction of cyclopentanone with methylamine followed by reduction with sodium borohydride to yield (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine. The resulting diamine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Cyclopentanone", "Methylamine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with excess methylamine in the presence of a catalyst such as para-toluenesulfonic acid to yield (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine.", "Step 2: The resulting diamine is then reduced with sodium borohydride in methanol to yield (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine.", "Step 3: The diamine is then reacted with hydrochloric acid to form the dihydrochloride salt, which can be isolated by filtration and drying." ] } | |
CAS RN |
167610-31-3 |
Molecular Formula |
C7H18Cl2N2 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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